molecular formula C17H17NO7 B5859134 4-nitrobenzyl 3,4,5-trimethoxybenzoate

4-nitrobenzyl 3,4,5-trimethoxybenzoate

Cat. No. B5859134
M. Wt: 347.3 g/mol
InChI Key: BQYSBNRFOOXCSU-UHFFFAOYSA-N
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Description

4-nitrobenzyl 3,4,5-trimethoxybenzoate, also known as NB-TMB, is a chemical compound that has been widely used in scientific research. This compound has various applications in the field of biochemistry and pharmacology due to its unique properties and mechanisms of action. In

Scientific Research Applications

4-nitrobenzyl 3,4,5-trimethoxybenzoate has been widely used in scientific research due to its unique properties and mechanisms of action. One of the main applications of 4-nitrobenzyl 3,4,5-trimethoxybenzoate is in the study of protein-protein interactions. 4-nitrobenzyl 3,4,5-trimethoxybenzoate can be used as a chemical probe to identify and characterize protein-protein interactions in vitro and in vivo. This compound can also be used to study the function of proteins and their role in various biological processes.

Mechanism of Action

4-nitrobenzyl 3,4,5-trimethoxybenzoate acts as a covalent inhibitor of proteins by forming a covalent bond with the target protein. The covalent bond is formed between the nitro group of 4-nitrobenzyl 3,4,5-trimethoxybenzoate and the cysteine residue of the target protein. This covalent bond leads to the inhibition of the target protein's function.
Biochemical and Physiological Effects:
4-nitrobenzyl 3,4,5-trimethoxybenzoate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes such as proteases and kinases. 4-nitrobenzyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-nitrobenzyl 3,4,5-trimethoxybenzoate is its ability to selectively target specific proteins. This compound can be used as a chemical probe to study the function of specific proteins in biological processes. However, one of the main limitations of 4-nitrobenzyl 3,4,5-trimethoxybenzoate is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-nitrobenzyl 3,4,5-trimethoxybenzoate in scientific research. One of the main directions is the development of new analogs of 4-nitrobenzyl 3,4,5-trimethoxybenzoate with improved properties such as increased potency and selectivity. Another direction is the application of 4-nitrobenzyl 3,4,5-trimethoxybenzoate in the study of protein-protein interactions in complex biological systems such as the human body. Finally, the use of 4-nitrobenzyl 3,4,5-trimethoxybenzoate in drug discovery and development is another promising direction for future research.
Conclusion:
In conclusion, 4-nitrobenzyl 3,4,5-trimethoxybenzoate is a chemical compound that has various applications in the field of biochemistry and pharmacology. This compound has unique properties and mechanisms of action that make it a valuable tool for scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-nitrobenzyl 3,4,5-trimethoxybenzoate have been discussed in this paper.

Synthesis Methods

4-nitrobenzyl 3,4,5-trimethoxybenzoate can be synthesized using a simple and efficient method. The synthesis process involves the reaction between 4-nitrobenzyl chloride and 3,4,5-trimethoxybenzoic acid in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The final product is obtained after purification using column chromatography.

properties

IUPAC Name

(4-nitrophenyl)methyl 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO7/c1-22-14-8-12(9-15(23-2)16(14)24-3)17(19)25-10-11-4-6-13(7-5-11)18(20)21/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYSBNRFOOXCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzyl 3,4,5-trimethoxybenzoate

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